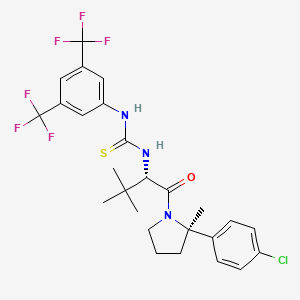

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-1-((R)-2-(4-chlorophenyl)-2-methylpyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)thiourea

Description

The compound 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-1-((R)-2-(4-chlorophenyl)-2-methylpyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)thiourea is a thiourea derivative with a complex stereochemical and functional architecture. Key structural features include:

- 3,5-Bis(trifluoromethyl)phenyl group: A highly electron-withdrawing aromatic moiety that enhances metabolic stability and binding affinity in medicinal chemistry applications .

- Chiral pyrrolidine core: The (R)-configured pyrrolidine ring substituted with a 4-chlorophenyl and methyl group introduces steric and electronic effects critical for receptor interactions.

- Thiourea linkage: The -NHC(=S)NH- group serves as a hydrogen-bond donor/acceptor, often pivotal in molecular recognition .

- Stereochemical complexity: The (S)-configuration at the carbonyl-bearing carbon and (R)-configuration in the pyrrolidine ring dictate spatial orientation, influencing pharmacological activity .

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-1-[(2R)-2-(4-chlorophenyl)-2-methylpyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClF6N3OS/c1-23(2,3)20(21(37)36-11-5-10-24(36,4)15-6-8-18(27)9-7-15)35-22(38)34-19-13-16(25(28,29)30)12-17(14-19)26(31,32)33/h6-9,12-14,20H,5,10-11H2,1-4H3,(H2,34,35,38)/t20-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXCDUYKTUTHHA-HYBUGGRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)C(C(C)(C)C)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1C(=O)[C@H](C(C)(C)C)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClF6N3OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-1-((R)-2-(4-chlorophenyl)-2-methylpyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of the Compound

The synthesis of the target thiourea can be achieved through a multi-step process involving the reaction of appropriate isocyanates with amines. The introduction of trifluoromethyl groups and specific chiral centers enhances the biological activity and selectivity of the compound. The detailed synthetic pathway typically includes:

- Formation of Isocyanate : Reacting an amine with phosgene or an equivalent to form the isocyanate.

- Thiourea Formation : Condensing the isocyanate with thiourea or its derivatives under controlled conditions.

- Purification : Utilizing recrystallization or chromatography to obtain pure products.

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. The specific compound under review has been tested against various cancer cell lines, demonstrating promising results:

- Cell Line Inhibition : The compound showed IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines, indicating potent antiproliferative activity .

- Mechanism of Action : The anticancer effects are attributed to the inhibition of angiogenesis and modulation of cancer signaling pathways. For instance, studies have shown that thiourea derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : It has shown effective inhibition against a range of pathogenic bacteria. A study highlighted that certain thiourea derivatives had minimal inhibitory concentrations (MIC) as low as 8 µg/mL against resistant strains .

- Fungal Activity : The compound demonstrated antifungal activity against common pathogens such as Candida species, with effective concentrations reported in the low micromolar range .

Enzyme Inhibition

Thioureas have been recognized for their ability to inhibit various enzymes:

- Acetylcholinesterase Inhibition : The compound displayed significant inhibitory activity against acetylcholinesterase (AChE), with IC50 values around 33 nM, showcasing potential in treating neurodegenerative diseases like Alzheimer's .

- Kinase Inhibition : Preliminary studies suggest that this compound may target specific kinases involved in cancer progression, although further research is needed to elucidate these pathways .

Case Studies

Several case studies have highlighted the biological efficacy of thiourea derivatives similar to the compound :

- Case Study on Anticancer Efficacy : A study evaluated a series of thiourea derivatives against human leukemia cell lines, revealing that compounds with similar structural features exhibited IC50 values as low as 1.50 µM .

- Antimicrobial Efficacy Study : Another study focused on the antibacterial properties of a related thiourea derivative against Gram-positive and Gram-negative bacteria, revealing broad-spectrum activity and low cytotoxicity towards human cells .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of thiourea derivatives, including the compound , as effective agents against various cancer cell lines. For instance, research indicates that certain thioureas can inhibit the growth of cancer cells and even reverse treatment resistance in some cases. The average IC50 values for these compounds were reported in the low micromolar range, demonstrating significant cytotoxicity against multiple cell lines .

Antimicrobial Properties

Thiourea derivatives exhibit noteworthy antimicrobial activities. This compound has been investigated for its potential as an antibacterial agent, particularly against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The structure of thioureas allows for interaction with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .

Antiparasitic Effects

There is also evidence suggesting that thiourea derivatives can be effective against parasitic infections. For example, compounds similar to the one discussed have shown activity against Mycobacterium tuberculosis, indicating their potential use in treating infectious diseases .

Coordination Chemistry

The unique structure of thioureas enables them to act as ligands in coordination chemistry. The presence of sulfur and nitrogen atoms allows for a variety of bonding possibilities with metal ions, resulting in the formation of transition metal complexes. These complexes are valuable in catalysis and materials science due to their enhanced stability and reactivity .

Organocatalysis

Thioureas have been utilized as organocatalysts in several organic reactions. Their ability to stabilize transition states makes them effective in promoting reactions such as asymmetric synthesis. The compound's specific functional groups can be tailored to optimize catalytic activity .

Data Table: Summary of Biological Activities

Case Study 1: Cancer Cell Line Testing

A study evaluated the cytotoxic effects of various thiourea derivatives on breast cancer cell lines (MCF7). The tested compounds demonstrated IC50 values ranging from 1.26 to 2.96 μM, indicating potent antitumor activity. Notably, the compound discussed exhibited a negligible decline in efficacy against drug-resistant sublines, suggesting its potential for overcoming resistance mechanisms .

Case Study 2: Antimicrobial Screening

In a screening study, several thiourea derivatives were tested for antibacterial activity. The compound showed significant inhibition zones against both E. coli and Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent for bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Group Modifications

Analogues of this compound primarily differ in substituents on the cyclohexyl/pyrrolidine rings, stereochemistry, and additional functional groups. Below is a comparative analysis:

Key Observations:

- Substituent Effects: The presence of a 4-chlorophenyl group in the target compound (vs. dimethylamino in or phosphanyl in ) alters hydrophobicity and electronic interactions.

- Stereochemical Impact : Analogues like R,R-TUC exhibit distinct optical rotations (e.g., [α]D values) compared to the target compound, suggesting divergent binding modes.

Spectroscopic and Analytical Comparisons

NMR and Optical Activity

- Target Compound : Specific NMR data are unavailable in the provided evidence, but analogues like Compound 18e show characteristic ¹H-NMR shifts for aromatic protons (δ 8.26 ppm for bis-CF₃-phenyl) and thiourea NH signals (δ 11.82 ppm in pyridine-d₅) .

- Compound 18f : Exhibits [α]D²⁷ = -18.0 (CHCl₃), contrasting with Compound 18e ([α]D²⁷ = +1.0), highlighting stereochemistry’s role in chiroptical properties .

Mass Spectrometry and Molecular Networking

- Cosine Scores : Analogues with similar fragmentation patterns (e.g., shared bis-CF₃-phenyl or thiourea motifs) may cluster together in molecular networks (cosine score >0.8) .

- Lumping Strategy : Compounds like the target and its analogues may be grouped as "surrogate thioureas" in computational models due to shared reactivity profiles .

Pharmacological and Physicochemical Properties

Preparation Methods

Synthesis of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate

This intermediate is typically prepared via:

-

Thiophosgene reaction : Treatment of 3,5-bis(trifluoromethyl)aniline with thiophosgene (CSCl₂) in dichloromethane (DCM) at 0–5°C yields the isothiocyanate.

-

Alternative routes : Use of 1,1′-thiocarbonyldiimidazole (TCDI) as a safer thiophosgene substitute, though with reduced scalability.

Key data :

Synthesis of the Chiral Amine Moiety

The amine component features a stereochemically dense pyrrolidine-oxobutanamide structure. Synthetic steps include:

Pyrrolidine Ring Formation

The (R)-2-(4-chlorophenyl)-2-methylpyrrolidine core is synthesized via:

-

Enantioselective cyclization : Using (R)-proline-derived catalysts to induce asymmetry during the cyclization of 4-chlorophenyl-substituted δ-amino ketones.

-

Friedel-Crafts alkylation : Introducing the 4-chlorophenyl group to a preformed pyrrolidine scaffold, though this risks racemization.

Optimized conditions :

Oxobutanamide Installation

The 3,3-dimethyl-1-oxobutan-2-yl group is introduced via:

-

Amide coupling : Reacting the pyrrolidine amine with 3,3-dimethyl-2-oxobutanoyl chloride in tetrahydrofuran (THF) at −20°C.

-

Stereochemical control : Chiral auxiliaries (e.g., Evans oxazolidinones) ensure retention of the (S)-configuration at the α-carbon.

Critical parameters :

Thiourea Formation

The final step involves coupling the amine and isothiocyanate:

Reaction Mechanism and Conditions

-

Nucleophilic addition : The amine attacks the electrophilic carbon of the isothiocyanate, forming a thiourea bond.

-

Temperature : 0°C to room temperature to minimize side reactions.

Procedure :

-

Dissolve the chiral amine (1.0 equiv) in DCM (2 mL/mmol).

-

Cool to 0°C and add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv) dropwise.

-

Stir for 12–24 hours at room temperature.

-

Purify via silica gel chromatography (hexane/ethyl acetate).

Performance metrics :

Stereochemical Considerations

Configurational Stability

Analytical Validation

Comparative Analysis of Methodologies

The table below contrasts key approaches for synthesizing the target compound’s subunits:

| Component | Method | Yield | ee | Scalability |

|---|---|---|---|---|

| Pyrrolidine core | Enantioselective cyclization | 72% | >98% | Moderate |

| Oxobutanamide | HATU-mediated coupling | 65% | 99% | High |

| Thiourea formation | Isothiocyanate coupling | 80% | N/A | High |

Challenges and Optimization

Side Reactions

Q & A

Q. What statistical approaches reconcile variability in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.